3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[321]octane is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and the introduction of the pyridin-2-yloxy and trifluoromethoxybenzenesulfonyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for certain diseases.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)triimidazotriazine: Known for its photophysical properties and used in materials science.
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Utilized in the synthesis of metal-organic frameworks.
Uniqueness
3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[321]octane stands out due to its unique bicyclic structure and the presence of both pyridin-2-yloxy and trifluoromethoxybenzenesulfonyl groups
Properties
IUPAC Name |
3-pyridin-2-yloxy-8-[2-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4S/c20-19(21,22)28-16-5-1-2-6-17(16)29(25,26)24-13-8-9-14(24)12-15(11-13)27-18-7-3-4-10-23-18/h1-7,10,13-15H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQAFWQNFPGYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3OC(F)(F)F)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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